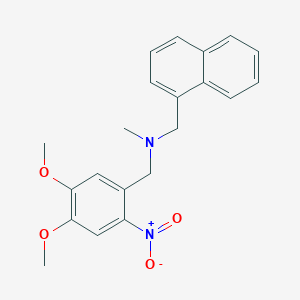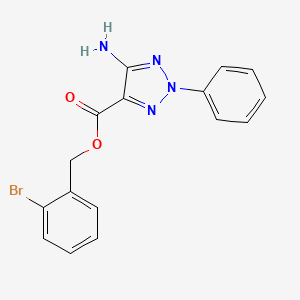![molecular formula C16H28N2O B6037326 N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide](/img/structure/B6037326.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide, also known as BCT-197, is a novel small molecule compound that has been gaining attention in the scientific community due to its potential therapeutic applications. BCT-197 has been found to have anti-inflammatory, anti-fibrotic, and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in the inflammatory response. N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide also inhibits the activation of STAT3, a transcription factor that plays a role in the development of fibrosis and cancer. Additionally, N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide reduces tumor growth and metastasis in animal models of cancer. N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has also been found to reduce fibrosis in animal models of liver and lung fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has been found to have low toxicity and high bioavailability, making it a promising candidate for in vivo studies. However, N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics have not been fully characterized. Additionally, the optimal dose and dosing regimen for N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide have not been established.
Orientations Futures
There are several future directions for the research on N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide. One potential direction is to investigate the efficacy of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide in combination with other anti-cancer agents. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide in animal models and humans. Additionally, the potential therapeutic applications of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide in other diseases, such as autoimmune disorders and cardiovascular diseases, should be explored.
Méthodes De Synthèse
The synthesis of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide involves several steps, including the reaction of 3-buten-1-amine with cyclohexylmethyl chloride to form N-cyclohexylmethyl-3-buten-1-amine. This intermediate is then reacted with piperidine to yield N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide. The final product is purified through crystallization and recrystallization processes to obtain a high-purity compound.
Applications De Recherche Scientifique
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has been extensively studied for its potential therapeutic applications in various diseases. Inflammation is a common underlying factor in many diseases, including cancer, fibrosis, and autoimmune disorders. N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide a potential therapeutic agent for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]but-3-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-2-7-16(19)17-15-10-6-11-18(13-15)12-14-8-4-3-5-9-14/h2,14-15H,1,3-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVBGKQCRRJWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)NC1CCCN(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6037253.png)
![2-allyl-5-{[(4-bromophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6037266.png)
![4-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6037268.png)
![9-hydroxy-6-isopropyl-5-(4-methoxyphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6037270.png)


![5-[4-(diethylamino)benzylidene]-1-[4-(diethylamino)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6037297.png)

![N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide](/img/structure/B6037317.png)
![3,6-diamino-2-benzoyl-4-(2-methylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6037325.png)
![2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide](/img/structure/B6037336.png)

![2-[2-(2,4-dichlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6037348.png)
![2-methoxy-2-phenyl-N-{1-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6037351.png)